![molecular formula C6H9BrO B2836161 7-Bromo-2-oxabicyclo[4.1.0]heptane CAS No. 1803608-57-2](/img/structure/B2836161.png)

7-Bromo-2-oxabicyclo[4.1.0]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

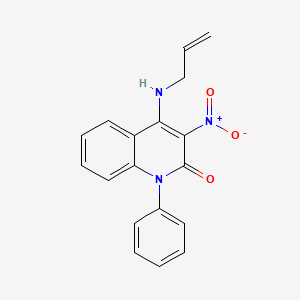

“7-Bromo-2-oxabicyclo[4.1.0]heptane” is an organic compound. It is one of the products formed during the oxidation of cyclohexene by dendritic complexes . It has been reported as an anticapsin analog . The empirical formula is C6H8O2 .

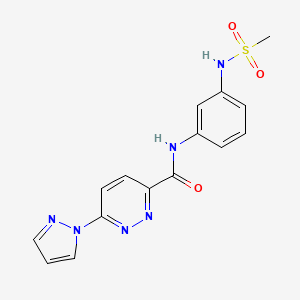

Molecular Structure Analysis

The molecular structure of “7-Bromo-2-oxabicyclo[4.1.0]heptane” is represented by the empirical formula C6H8O2 . The IUPAC Standard InChI is InChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h5-6H,1-3H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-2-oxabicyclo[4.1.0]heptane” include a molecular weight of 112.13 , a refractive index n20/D of 1.474 (lit.) , a boiling point of 76-78 °C/15 mmHg (lit.) , and a density of 1.13 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Asymmetric Total Synthesis

7-Bromo-2-oxabicyclo[4.1.0]heptane serves as a valuable chiron for asymmetric total synthesis. Its unique bicyclic structure allows for the construction of complex molecules with high stereoselectivity. Researchers use it as a building block to synthesize natural products, bioactive compounds, and rare sugars. By exploiting its chirality, chemists can create intricate molecular architectures efficiently .

Antitumor Properties

Studies have shown that 7-Bromo-2-oxabicyclo[4.1.0]heptane derivatives exhibit promising antitumor activity. These compounds interfere with cancer cell growth and proliferation, making them potential candidates for drug development. Researchers investigate their mechanisms of action and explore their efficacy against various cancer types .

Carbohydrate Mimetics

The compound’s unique structure allows for the synthesis of carbohydrate mimetics. By modifying the functional groups, scientists create analogs that resemble natural sugars. These mimetics find applications in drug design, particularly as glycosidase inhibitors and enzyme modulators. They play a crucial role in understanding carbohydrate-related diseases and developing therapeutic interventions .

Photochemical Reactions

7-Bromo-2-oxabicyclo[4.1.0]heptane participates in photo-induced reactions. Researchers utilize its strained ring system to generate reactive intermediates under light irradiation. These intermediates can undergo diverse transformations, including radical reactions, rearrangements, and cyclizations. Such photochemical processes contribute to the synthesis of complex organic molecules .

Natural Fragrance and Flavor Compounds

Certain derivatives of 7-Bromo-2-oxabicyclo[4.1.0]heptane possess pleasant fragrances and flavors. These compounds find applications in perfumery, cosmetics, and food additives. Their unique odor profiles make them valuable ingredients for creating novel scents and tastes .

Polymerization and Material Science

Unsubstituted 7-Bromo-2-oxabicyclo[4.1.0]heptane and its alkyl-substituted derivatives participate in ring-opening polymerizations. These reactions yield useful polymers with diverse properties. Researchers explore their potential in material science, including the development of novel materials, coatings, and adhesives .

Wirkmechanismus

Target of Action

Similar compounds, such as 7-oxanorbornanes, have been found to exhibit interesting biological activity .

Mode of Action

The exact mode of action of 7-Bromo-2-oxabicyclo[41It is known that 7-oxanorbornanes, which are structurally similar, can generate a wide chemodiversity in a highly stereoselective manner . This suggests that 7-Bromo-2-oxabicyclo[4.1.0]heptane may interact with its targets in a similar way.

Biochemical Pathways

It is known that 7-oxanorbornanes can be involved in various biochemical reactions, such as the diels–alder reaction of furans with olefinic or acetylenic dienophiles .

Result of Action

It is known that 7-oxanorbornanes and their derivatives have been found to be bioactive , suggesting that 7-Bromo-2-oxabicyclo[4.1.0]heptane may have similar effects.

Eigenschaften

IUPAC Name |

7-bromo-2-oxabicyclo[4.1.0]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-5-4-2-1-3-8-6(4)5/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILLARUMZBKVRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2Br)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-oxabicyclo[4.1.0]heptane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2836080.png)

![4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836086.png)

![ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2836095.png)

![(2,4-dimethylthiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2836096.png)

![[5-Acetyloxy-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B2836097.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2836100.png)

![N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2836101.png)